Aminon

Description

Structure

2D Structure

Properties

CAS No. |

34815-94-6 |

|---|---|

Molecular Formula |

C27H33N5O5S |

Molecular Weight |

539.6 g/mol |

IUPAC Name |

azanium;4-[4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C27H30N4O5S.H3N/c1-18-25(26(32)31(28-18)23-14-16-24(17-15-23)37(34,35)36)27(33,19-6-10-21(11-7-19)29(2)3)20-8-12-22(13-9-20)30(4)5;/h6-17,25,33H,1-5H3,(H,34,35,36);1H3 |

InChI Key |

BCTILSWHJRTUIE-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=O)C1C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)O)C4=CC=C(C=C4)S(=O)(=O)[O-].[NH4+] |

Canonical SMILES |

CC1=NN(C(=O)C1C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)O)C4=CC=C(C=C4)S(=O)(=O)[O-].[NH4+] |

Synonyms |

aminon |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Compound Aminon

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified in the PubChem database as Aminon (CID 193718). Due to the limited availability of specific experimental data for this compound, this guide presents its known chemical structure and properties, supplemented with general methodologies for the synthesis and analysis of structurally related compounds. This document is intended to serve as a foundational resource for researchers interested in the potential study and application of this compound and its derivatives.

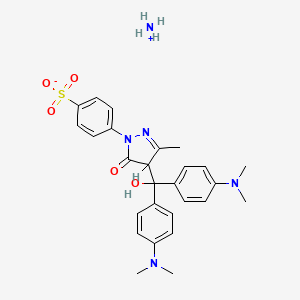

Chemical Structure and Properties of this compound

This compound is chemically identified as 4-[4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate. It is an ammonium salt with a complex molecular structure featuring a pyrazolone core.

Chemical Structure:

-

IUPAC Name: azanium;4-[4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

-

Molecular Formula: C₂₇H₃₃N₅O₅S

-

Canonical SMILES: CC1=NN(C(=O)C1C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)O)C4=CC=C(C=C4)S(=O)(=O)[O-].[NH4+]

-

InChI Key: BCTILSWHJRTUIE-UHFFFAOYSA-N

Physicochemical Properties:

A summary of the key quantitative data for this compound (CID 193718) is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 539.7 g/mol | PubChem |

| Exact Mass | 539.22024 g/mol | PubChem |

| CAS Number | 34815-94-6 | PubChem |

Synthesis and Experimental Protocols

General Synthetic Strategy for Pyrazolone Derivatives

The synthesis of compounds with a pyrazolone core, such as this compound, typically involves the condensation of a β-ketoester with a hydrazine derivative. For the specific case of this compound, the synthesis could conceptually proceed through the following key steps:

-

Synthesis of the Pyrazolone Core: Reaction of a substituted hydrazine, in this case, 4-hydrazinylbenzenesulfonic acid, with a β-ketoester like ethyl acetoacetate. This would form the 3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid intermediate.

-

Functionalization at the C4 Position: The subsequent key step would be the introduction of the bis(4-(dimethylamino)phenyl)hydroxymethyl group at the C4 position of the pyrazolone ring. This could potentially be achieved through a reaction with a suitable electrophile, such as a derivative of Michler's hydrol.

A generalized experimental protocol for the synthesis of a related pyrazolone derivative, 4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, involves heating ethyl benzoylacetate and 4-hydrazinobenzenesulfonamide hydrochloride in ethanol.

Illustrative Experimental Protocol (Hypothetical for a Related Pyrazolone):

-

A mixture of ethyl benzoylacetate (10 mmol) and 4-hydrazinobenzenesulfonamide hydrochloride (10 mmol) is refluxed in ethanol (50 mL) for 4 hours.

-

After cooling, water is added to precipitate the product.

-

The crude product is collected by filtration and recrystallized from ethanol to yield the purified pyrazolone derivative.

Analytical Characterization

The characterization of this compound and its analogues would typically involve a suite of analytical techniques to confirm its structure and purity.

Standard Analytical Workflow:

Caption: A typical analytical workflow for the characterization of a synthesized chemical compound.

Biological Activity and Signaling Pathways

Specific biological activities or associated signaling pathways for this compound (CID 193718) have not been reported in the available literature. However, pyrazole and pyrazolone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

Given the structural motifs present in this compound, particularly the sulfonamide group, it could be hypothesized to interact with biological targets such as enzymes or receptors. For instance, some sulfonamide-containing pyrazole derivatives have been investigated as inhibitors of carbonic anhydrases and as potential anticancer agents.

Hypothetical Signaling Pathway Involvement:

Should this compound exhibit biological activity, a logical investigative workflow to elucidate its mechanism of action would involve a series of in vitro and in vivo studies.

Caption: A logical workflow for investigating the biological signaling pathway of a novel compound.

Conclusion

This compound (CID 193718) is a

Core Synthesis and Discovery of α-Amino Ketones: A Technical Guide

Introduction

α-Amino ketones are a pivotal class of organic compounds characterized by a ketone functional group positioned adjacent to an amino group. This structural motif is a cornerstone in the synthesis of a vast array of biologically active molecules and pharmaceutical agents. Their utility as versatile building blocks stems from the presence of two reactive functional groups, which allows for diverse chemical transformations. This technical guide provides an in-depth overview of the core methodologies for the synthesis of α-amino ketones, presents key quantitative data from various synthetic approaches, details experimental protocols for seminal reactions, and visualizes critical synthetic pathways and workflows. The information is tailored for researchers, scientists, and professionals engaged in drug discovery and development.

Data Summary of Synthetic Methodologies

The synthesis of α-amino ketones can be achieved through a multitude of strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired substrate scope, stereoselectivity, and overall efficiency. The following tables summarize quantitative data from several prominent synthetic routes.

Table 1: Synthesis of α-Amino Ketones via Nucleophilic Substitution

| Entry | Starting Material | Amine Nucleophile | Reagents/Conditions | Yield (%) | Reference |

| 1 | Propiophenone | Morpholine | CuBr (0.1 equiv.), Air | 94 | [1] |

| 2 | Aromatic Ketones (12) | Succinimide | N-Bromosuccinimide (NBS) | up to 91 | [2] |

| 3 | Benzylic Alcohols (60) | Secondary Cyclic Amines | NBS, Open-flask | up to 94 | [3] |

Table 2: Asymmetric Synthesis of α-Amino Ketones

| Entry | Starting Material | Catalyst/Ligand | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 1 | Silyl-protected dienolates (94) | Iridium / Phosphonamidite ligand (95) | Substituted Amines (96) | up to 96 | Excellent | [3] |

| 2 | Diaryl α-keto ketimines (113) | Chiral Brønsted Acid | Transfer Hydrogenation | 95-97 | 90-96 | [3] |

Table 3: Synthesis from Enones and Other Precursors

| Entry | Starting Material | Key Transformation | Reagents/Conditions | Yield (%) | Reference |

| 1 | Cyclic Enones (101) | 1,4-addition/Ring-opening | 1. Li-trimethylsilyldiazomethane 2. Acidic conditions | up to 92 (addition), up to 95 (ring-opening) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are protocols for key experiments in the synthesis of α-amino ketones.

Protocol 1: Copper-Catalyzed Direct Amination of Propiophenone [1]

-

Materials: Propiophenone, Morpholine, Copper(II) Bromide (CuBr), air.

-

Procedure:

-

To a solution of propiophenone (1.0 mmol) in a suitable solvent, add morpholine (1.2 mmol).

-

Add Copper(II) Bromide (0.1 mmol, 10 mol%).

-

The reaction mixture is stirred vigorously under an atmosphere of air (using a balloon or by leaving the flask open to the air).

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired α-amino ketone.

-

Protocol 2: NBS-Mediated Synthesis of α-Amino Ketones from Benzylic Alcohols [3]

-

Materials: Benzylic alcohol (e.g., 1-phenylethanol), Secondary cyclic amine (e.g., morpholine), N-Bromosuccinimide (NBS).

-

Procedure:

-

In an open flask, dissolve the benzylic alcohol (1.0 mmol) and the secondary cyclic amine (1.2 mmol) in a suitable solvent (e.g., acetonitrile).

-

Add N-Bromosuccinimide (NBS) (1.1 mmol) portion-wise to the stirring solution at room temperature.

-

The reaction is typically exothermic and the color may change.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, the reaction is quenched with water.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The residue is purified by flash column chromatography to yield the pure α-amino ketone.

-

Visualized Workflows and Pathways

Understanding the logical flow of synthetic strategies and the mechanisms of key reactions is paramount for compound design and optimization. The following diagrams, generated using Graphviz, illustrate these concepts.

The synthesis of α-amino ketones is a rich and evolving field of organic chemistry. The methodologies presented in this guide, from direct aminations to asymmetric syntheses, highlight the versatility and importance of this compound class. The provided data, protocols, and visualized workflows offer a solid foundation for researchers to build upon in their quest for novel therapeutics and bioactive molecules. As the demand for enantiomerically pure and structurally complex compounds grows, the development of even more efficient and selective methods for α-amino ketone synthesis will undoubtedly remain a key area of research.

References

An In-depth Technical Guide to Murexide (Aminon)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a comprehensive technical overview of Murexide, a compound often known by the trade name Aminon. Murexide, chemically identified as the ammonium salt of purpuric acid, serves as a crucial indicator in analytical chemistry, particularly in complexometric titrations. This guide will delve into its core physical and chemical properties, detail the experimental protocols for its application, and visualize its mechanism of action.

Core Chemical Identity

Murexide, or Ammonium Purpurate, is an organic compound with a rich history in both dyeing and analytical chemistry.[1][2] It is the ammonium salt of purpuric acid and is notable for its ability to form colored complexes with various metal ions, making it a valuable indicator for quantifying these metals in solution.[3][4]

Physical and Chemical Properties

Murexide is a reddish-purple crystalline solid that is soluble in water.[1][5] Its aqueous solutions exhibit distinct color changes in response to varying pH levels, appearing yellow in strongly acidic conditions, reddish-purple in weakly acidic solutions, and blue-purple in alkaline environments.[6][1][7] This pH-dependent chromism is fundamental to its function as an indicator.

Table 1: Key Physical and Chemical Properties of Murexide

| Property | Value | Citations |

| IUPAC Name | Ammonium 2,6-dioxo-5-[(2,4,6-trioxo-5-hexahydropyrimidinylidene)amino]-3H-pyrimidin-4-olate | [1] |

| Synonyms | Ammonium Purpurate, Murexide, MX, Purpuric acid ammonium salt | [1][8] |

| CAS Number | 3051-09-0 | [6][8][9] |

| Molecular Formula | C₈H₈N₆O₆ | [1][8] |

| Molar Mass | 284.19 g/mol | [8][10] |

| Appearance | Red-purple to dark red powder | [6][8][11] |

| Melting Point | Decomposes above 300 °C | [5][12] |

| Solubility | Soluble in water, slightly soluble in ethanol, insoluble in ether. | [6][1][7][13] |

| pKa Values | pKa₁ = 0, pKa₂ = 9.2, pKa₃ = 10.5 | [7] |

| Maximum Absorbance (for Calcium) | 506 nm | [6] |

Experimental Protocols

Murexide is predominantly used as an indicator in the complexometric titration of metal ions, most notably calcium. The following protocols provide a detailed methodology for its preparation and application.

Due to the instability of murexide in aqueous solutions, it is often prepared as a solid mixture or fresh for immediate use.[14][15]

Method A: Solid Mixture

-

Weigh 0.2 g of murexide powder.

-

Weigh 100 g of analytical grade sodium chloride (NaCl) or potassium sulfate (K₂SO₄).[6][14]

-

Combine the murexide and the salt in a mortar.

-

Grind the mixture to a fine, homogeneous powder using a pestle. This process is known as trituration.[16]

-

Store the resulting dry powder in a tightly sealed, dry container, protected from light.[5] A small scoop of this mixture is used for each titration.[16]

Method B: Liquid Indicator

-

Dissolve 150 mg of murexide in 100 g of absolute ethylene glycol.[14]

-

Store in a tightly stoppered bottle. This solution should be used promptly as it can degrade over time.

This protocol outlines the determination of calcium concentration in a water sample using EDTA (ethylenediaminetetraacetic acid) as the titrant and murexide as the indicator.

Reagents and Equipment:

-

Standardized 0.01 M EDTA solution

-

1 M Sodium Hydroxide (NaOH) solution

-

Murexide indicator (solid mixture as prepared above)

-

Water sample containing an unknown concentration of calcium ions

-

Burette, Erlenmeyer flask, pipette, and magnetic stirrer

Procedure:

-

Pipette a known volume (e.g., 100 mL) of the water sample into a 250 mL Erlenmeyer flask.[15][17]

-

Add approximately 10 mL of 1 M NaOH solution to the sample to raise the pH to between 12 and 13.[14][15] At this pH, any magnesium ions present will precipitate as magnesium hydroxide, preventing interference with the calcium titration.[15]

-

Add a small amount (a pinch or approximately 100-200 mg) of the murexide-NaCl solid indicator mixture to the flask.[15][17] The solution should turn a pink or red-violet color, indicating the formation of the calcium-murexide complex.[3]

-

Titrate the solution immediately with the standardized 0.01 M EDTA solution, stirring continuously.[14]

-

As the EDTA is added, it will chelate the free calcium ions. Near the endpoint, the EDTA will begin to displace the calcium from the murexide complex.

-

The endpoint is reached when the color of the solution changes sharply from pink/red-violet to a distinct purple.[17] This color change signifies that all the calcium has been complexed by the EDTA.

-

Record the volume of EDTA used. The concentration of calcium can then be calculated based on the stoichiometry of the reaction (1:1 molar ratio between Ca²⁺ and EDTA).[15]

Visualization of Mechanisms and Workflows

Murexide functions as a metal indicator by forming a colored complex with the metal ion being titrated. During the titration, the titrant (EDTA) displaces the indicator from the metal-indicator complex. The color change at the endpoint corresponds to the release of the free indicator into the solution.

Caption: Mechanism of Murexide as a metal indicator in complexometric titration.

The following diagram illustrates the step-by-step workflow for the titrimetric determination of calcium concentration using murexide.

Caption: Workflow for the determination of calcium via EDTA titration with Murexide.

Synthesis of Murexide

Murexide can be synthesized through several methods. A common laboratory preparation involves the reaction of alloxantin with ammonia.

Method:

-

Heat alloxantin in ammonia gas to 100 °C.[6]

-

Alternatively, digest alloxan with alcoholic ammonia at approximately 78 °C.[6]

-

Another method involves treating uramil (5-aminobarbituric acid) with mercury oxide.[6][1]

A refined method for producing pure murexide involves:

-

Dissolving alloxantin in a large excess of boiling absolute alcohol.

-

Passing dry ammonia gas through the solution for about three hours.

-

Filtering the precipitated murexide from the solution.

-

Washing the precipitate with absolute alcohol and then drying it to obtain the anhydrous salt.[6]

The synthesis of murexide is a multi-step process that begins with the degradative oxidation of uric acid using nitric acid to form intermediate products like alloxan and uramil, which then react to form purpuric acid. The addition of ammonia yields the final product, ammonium purpurate (murexide).[18][19]

Conclusion

Murexide (this compound) remains a significant tool in analytical chemistry due to its reliable and clear indication of metal ion concentrations, particularly calcium. Its distinct color changes and well-understood complexometric behavior make it an invaluable reagent for researchers and scientists in various fields, including water quality analysis and materials science. This guide has provided the essential technical details required for its effective and accurate application.

References

- 1. Murexide - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. Metal Ion Indicators: What Are Their Functions? - Pharmacy Infoline [pharmacyinfoline.com]

- 4. CAS 3051-09-0: Murexide | CymitQuimica [cymitquimica.com]

- 5. Murexide - Sciencemadness Wiki [sciencemadness.org]

- 6. Murexide [chemeurope.com]

- 7. Metal Indicator Murexide | CAS 3051-09-0 Dojindo [dojindo.com]

- 8. Murexide CAS 3051-09-0 | Bulk Exporter, Manufacturer & supplier Europe, Asia [papchemlifesciences.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Murexide, ACS reagent | C8H8N6O6 | CID 14453351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Murexide | C8H8N6O6 | CID 18275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Murexide | CAS#:3051-09-0 | Chemsrc [chemsrc.com]

- 13. Murexide | Fisher Scientific [fishersci.ca]

- 14. nemi.gov [nemi.gov]

- 15. titrations.info [titrations.info]

- 16. Murexide indicator | UK Science Technician Community [community.preproom.org]

- 17. egyankosh.ac.in [egyankosh.ac.in]

- 18. On the Mechanism of the Murexide Reaction [pubs.sciepub.com]

- 19. sciepub.com [sciepub.com]

Assessment of "Aminon" as a Valid Biological Compound

Initial searches for a compound named "Aminon" with a recognized mechanism of action in biological systems have yielded no specific, credible scientific results. The term does not correspond to a known drug, experimental compound, or biological molecule in established pharmacological or biochemical databases.

PubChem, a comprehensive database of chemical substances, lists a compound named "this compound" (CID 193718), but provides no associated biological activity, mechanism of action, or links to scientific literature that would fulfill the user's request for an in-depth technical guide.[1] The name appears to be a descriptor for a specific chemical salt, not a compound investigated for biological effects.

The search results frequently return information on broader chemical classes that contain the "amino" functional group, such as:

-

Amino Acids: The fundamental building blocks of proteins, with diverse roles in metabolism, neurotransmission, and cell signaling.[2][3][4][5]

-

Amines: A broad class of organic compounds derived from ammonia, many of which have significant biological activity (e.g., neurotransmitters, hormones).[6]

-

Various Drugs: Many pharmaceuticals contain amino groups, and searches may be incorrectly associating "this compound" with established drugs like Amrinone (a phosphodiesterase inhibitor)[7], Aminophylline , or Amiodarone . The term "Aminalon" is also found, which is associated with 4-aminobutanoic acid (GABA).[8]

It is highly probable that "this compound" is a fictional name, a misspelling of an existing compound (such as Amrinone), or a proprietary name for a dietary supplement (e.g., "PerfectAmino") that is a mixture of amino acids rather than a single active compound with a specific mechanism of action.[9]

To proceed, the user must provide a corrected name, a chemical identifier (like a CAS number), or a reference to a peer-reviewed publication describing the compound .

References

- 1. This compound | C27H33N5O5S | CID 193718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Activity of selected aromatic amino acids in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multimodal Role of Amino Acids in Microbial Control and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. Amino acid - Wikipedia [en.wikipedia.org]

- 6. Amine - Wikipedia [en.wikipedia.org]

- 7. Amrinone | C10H9N3O | CID 3698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WikiGenes - Aminalon - 4-aminobutanoic acid [wikigenes.org]

- 9. bodyhealth.com [bodyhealth.com]

Unveiling "Aminon": A Technical Guide to the Therapeutic Potential of Amnion- and Amino Acid-Based Strategies

A comprehensive exploration of the scientific literature reveals that while a specific therapeutic agent named "Aminon" is not identified, the term likely refers to two distinct yet promising fields in drug development: the therapeutic applications of the human amnio n and the diverse roles of amino acids in medicine. This technical guide provides an in-depth overview of these areas for researchers, scientists, and drug development professionals, summarizing key data, experimental protocols, and visualizing complex biological pathways.

The human amnion, the innermost layer of the placenta, has emerged as a significant source of cells and bioactive molecules with considerable therapeutic potential. Its components, including the amniotic membrane, amniotic fluid, and amnion-derived cells, possess inherent anti-inflammatory, immunomodulatory, and regenerative properties.[1] These characteristics have prompted extensive preclinical and clinical research into their use for a variety of conditions.

Amino acids, the fundamental building blocks of proteins, are not only essential for basic physiological functions but also hold significant promise as therapeutic agents and as components of advanced drug delivery systems. Their applications range from direct nutritional supplementation to their use as "prodrugs" to enhance the efficacy and delivery of other pharmaceuticals.[2][3]

Part 1: The Therapeutic Landscape of the Human Amnion

The therapeutic utility of the human amnion is attributed to its unique biological properties, which include low immunogenicity and the ability to promote tissue repair and reduce inflammation.[4]

Cardiovascular Applications

Preclinical studies have demonstrated that components of the human amnion can attenuate myocardial ischemia-reperfusion injury, reduce cardiac fibrosis, and stimulate the activation of progenitor cells for cardiac regeneration.[1] The anti-inflammatory and immunomodulatory effects are key to these therapeutic benefits.[1]

Neurological Disorders

Amnion-derived cells have shown potential as a cell source for transplantation therapy in central nervous system (CNS) disorders, most notably stroke.[4] These cells can differentiate into multiple cell types, exhibit low immunogenicity, and possess anti-inflammatory functions, making them an attractive candidate for regenerative medicine in the brain.[4]

Liver Disease

Human amnion epithelial cells (hAECs) are being investigated for the treatment of liver diseases, including liver fibrosis.[5][6] Preclinical studies have shown that amnion products can reverse fibrosis in animal models.[5] Clinical trials are underway to assess the safety and efficacy of hAEC infusions in patients with liver cirrhosis.[6]

Wound Healing

The use of human amnion membrane as a wound covering is being explored to enhance the healing of skin graft donor sites.[7] A clinical trial is evaluating the safety and efficacy of a lyophilized, gamma-irradiated powder made from amniotic membrane for topical application to wounds.[7]

Quantitative Data Summary: Amnion-Related Clinical Trials

| Condition | Intervention | Phase | Key Findings/Objectives | Reference |

| Liver Fibrosis | Intravenous Human Amnion Epithelial Cells (hAECs) | Phase 1 | To assess the safety of intravenously delivered allogeneic hAECs in patients with compensated liver cirrhosis. | [6] |

| Wound Healing | Human Amnion Membrane Powder | Not Specified | To evaluate the safety and efficacy of the product in enhancing wound closure of skin graft donor sites. | [7] |

Part 2: Therapeutic Innovations with Amino Acids

Amino acids are central to a variety of therapeutic strategies, from addressing nutritional deficiencies to forming the backbone of novel drug delivery systems.

Amino Acid Therapy

Direct supplementation with specific amino acids is utilized to support a range of health conditions, including depression, anxiety, and chronic fatigue.[8] Amino acids are precursors to neurotransmitters, and their supplementation can help manage mood disorders and support cognitive health.[8][9] For instance, tryptophan is a precursor to serotonin, which regulates mood and sleep.[8]

Prodrug Development

Amino acids are increasingly used as "promoieties" in prodrug design to improve the pharmaceutical properties of existing drugs.[2][3] Attaching an amino acid to a parent drug can enhance its bioavailability, reduce toxicity, and enable targeted delivery to specific tissues.[2] This approach has been successful in improving the oral delivery of drugs with poor solubility or permeability.[3]

Mechanism of Action: Aminosalicylates

A notable example of a drug class with an amino-based structure is the aminosalicylates, such as 5-aminosalicylic acid (5-ASA), used to treat inflammatory bowel disease. 5-ASA is thought to exert its anti-inflammatory effects by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear hormone receptor that downregulates the production of pro-inflammatory cytokines.[10]

Quantitative Data Summary: Amino Acid Applications

| Application Area | Specific Amino Acid/Derivative | Therapeutic Goal | Mechanism/Benefit | Reference |

| Mental Health | Tryptophan | Management of depression and anxiety | Precursor to the neurotransmitter serotonin. | [8] |

| Prodrug Development | Various Amino Acids | Improved drug delivery | Enhanced bioavailability, reduced toxicity, targeted delivery. | [2][3] |

| Inflammatory Bowel Disease | 5-Aminosalicylic Acid (5-ASA) | Reduction of inflammation | Activation of PPAR-γ, leading to decreased pro-inflammatory cytokine production. | [10] |

Experimental Protocols & Methodologies

Protocol: Isolation of Human Amnion Epithelial Cells (hAECs)

A crucial step in utilizing amnion-derived cells for therapeutic purposes is their isolation from the amniotic membrane. While specific protocols can vary, a general workflow involves:

-

Collection: Placentas are collected after informed consent from healthy donors undergoing elective caesarean sections.

-

Dissection: The amnion is mechanically peeled from the chorion.

-

Digestion: The amnion is subjected to a series of enzymatic digestions, typically using trypsin, to release the epithelial cells.

-

Purification: The cell suspension is filtered and purified to isolate the hAECs.

-

Culture: The isolated hAECs are cultured in a specialized medium to expand their numbers for therapeutic use.

For safety and quality control in clinical applications, it is preferable to use animal product-free reagents during the isolation process.[5]

Workflow: Amino Acid Prodrug Development

The development of an amino acid-based prodrug generally follows these steps:

-

Candidate Selection: An active parent drug with suboptimal properties (e.g., poor solubility) is identified.

-

Promoity Selection: A suitable amino acid is chosen to be linked to the parent drug. This choice is based on factors like the desired release mechanism and potential for active transport.

-

Synthesis: The amino acid is chemically conjugated to the parent drug, often forming an ester or amide linkage.

-

In Vitro Evaluation: The prodrug is tested for its stability, solubility, and the rate at which it releases the active drug in various physiological conditions.

-

In Vivo Evaluation: The prodrug is administered in animal models to assess its pharmacokinetics (absorption, distribution, metabolism, and excretion) and therapeutic efficacy compared to the parent drug.

Visualizing the Mechanisms

Signaling Pathway: Anti-inflammatory Action of 5-ASA

Caption: Mechanism of 5-ASA's anti-inflammatory effect via PPAR-γ.

Experimental Workflow: General Prodrug Evaluation

Caption: A generalized workflow for the development and evaluation of amino acid prodrugs.

A Note on "Imunon"

It is also worth noting the existence of a biotechnology company named Imunon (formerly Celsion Corporation), which is developing immunotherapies and vaccines. Their lead candidate, IMNN-001, is a gene therapy that delivers a DNA plasmid encoding for the anti-cancer immune agent Interleukin-12 (IL-12) to treat ovarian cancer.[11][12][13] This represents another facet of the therapeutic landscape that, while distinct from amnion and amino acid therapies, falls under a phonetically similar name.

References

- 1. Cardiovascular Therapeutic Applications of the Human Amnion: Membrane, Cells, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Amnion: a potent graft source for cell therapy in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Pilot Study Evaluating the Safety of Intravenously Administered Human Amnion Epithelial Cells for the Treatment of Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. What Is Amino Acid Therapy? [rupahealth.com]

- 9. heraldopenaccess.us [heraldopenaccess.us]

- 10. youtube.com [youtube.com]

- 11. investing.com [investing.com]

- 12. Imunon’s non-viral DNA candidate may have cracked the code in frontline ovarian cancer | PharmaVoice [pharmavoice.com]

- 13. imunon.com [imunon.com]

Technical Guide on the Safety and Toxicity Profile of Aminon

Disclaimer: Comprehensive toxicological data for a substance specifically and uniquely identified as "Aminon" is not available in the public domain. The following guide synthesizes information on related chemical classes, such as aromatic amines, aminophenols, and specific drug compounds like Amrinone, which share structural or functional similarities. This information is intended for research and drug development professionals and should not be considered a definitive safety profile for a novel compound named "this compound" without specific experimental verification.

Executive Summary

This document provides a technical overview of the potential safety and toxicity profile of compounds belonging to the amino-functionalized class. It covers key toxicological endpoints including acute toxicity, genotoxicity, systemic effects, and pharmacokinetics. The data presented is aggregated from studies on various amino-containing molecules to provide a predictive framework for researchers. All quantitative data is summarized in tables, and relevant biological pathways and experimental workflows are illustrated using diagrams.

Acute Toxicity

Acute toxicity studies are foundational in establishing the immediate dose-dependent effects of a new chemical entity. For amino-compounds, the oral LD50 can vary widely based on the overall molecular structure.

Table 1: Acute Toxicity Data for Representative Amino-Compounds

| Compound | Test Species | Route | LD50 | Source |

|---|---|---|---|---|

| 7-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | Mouse | Oral | 614 mg/kg | [1] |

| Acetonitrile | Mouse | Oral | 617 mg/kg | [1] |

| Methylene Blue | Rat | Oral | 1180 mg/kg | [2] |

| GABA (γ-Aminobutyric acid) | Mouse | Oral | 12,680 mg/kg |[3] |

Genotoxicity and Mutagenicity

A critical concern for many amino-containing compounds, particularly aromatic amines, is their potential for genotoxicity after metabolic activation.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a standard initial screen for mutagenic potential. Aromatic amines often require metabolic activation (e.g., by an S9 fraction) to exhibit mutagenicity. For instance, studies on 2-aminonaphthalene and 2-aminofluorene show genotoxicity primarily in the presence of S9 metabolic activation.[4] In contrast, the non-protein amino acid β-N-methylamino-L-alanine (L-BMAA) did not show mutagenic activity in various Salmonella typhimurium strains, with or without S9 activation.[5]

In Vitro and In Vivo Cytogenetic Assays

Assays for chromosomal damage, such as the micronucleus test and chromosomal aberration assays, provide further insight. Two aminophenazines, DAP and AHP, were shown to induce DNA and chromosomal damage in human lymphocytes.[6] Sister chromatid exchanges were induced by 2-aminoanthracene and 2-aminofluorene in CYP1A2-proficient V79 cells, highlighting the role of specific metabolic enzymes.[7]

Experimental Protocol: In Vitro Chromosomal Aberration Assay

The workflow for a typical in vitro chromosomal aberration assay is outlined below. This protocol is a generalized representation and specific parameters may vary.

Systemic and Organ-Specific Toxicity

Clinical Safety Profile of Amrinone

Amrinone, an aminopyridine derivative used for congestive heart failure, provides a relevant clinical safety profile. In trials involving 462 patients, adverse reactions were noted.[8]

Table 2: Adverse Reactions in Clinical Trials of Intravenous Amrinone

| Adverse Reaction | Incidence (%) | Notes |

|---|---|---|

| Thrombocytopenia | 2.4% | Asymptomatic, no bone marrow depression.[8] |

| Gastrointestinal Effects | < 2% | [8] |

| Hypotension | < 2% | [8] |

| Fever | < 2% | [8] |

| Liver Enzyme Alterations | Rare (1 patient) | Relationship to drug undetermined.[8] |

Ammonia Toxicity

Ammonia, the simplest amino-compound, has a well-documented toxicity profile. It can disrupt cellular homeostasis by altering intracellular pH, inducing mitochondrial dysfunction, and increasing reactive oxygen and nitrogen species (ROS/RNS), leading to protein denaturation and apoptosis.[9][10] An important toxic effect is the increased demand for maintenance energy to maintain ion gradients across the cell membrane.[11]

Table 3: No-Observed-Adverse-Effect Level (NOAEL) for Ammonia | Species | Route | Exposure Duration | NOAEL | Observed Effect | Source | | :--- | :--- | :--- | :--- | :--- | :--- | | Human | Inhalation | Acute | 9.2 ppm | Irritation, respiratory symptoms.[12] | | White Mice | Oral (equivalent) | - | 0.0103 mg/kg | Decrease in CD4 lymphocyte cells.[12] |

Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile is crucial for understanding a compound's systemic exposure and potential for toxicity.

Pharmacokinetics of Amrinone

In adult patients undergoing cardiac surgery, amrinone exhibited a biexponential decay in plasma concentrations.[13] Its protein binding was determined to be 21.6 +/- 2.5%.[13] The elimination half-life in healthy individuals is reported to be between 2.6 to 4.1 hours.[14]

Metabolism of Aminosalicylates

The mechanism of aminosalicylates, used for inflammatory bowel disease, involves metabolic activation. For example, sulfasalazine is split by gut bacteria into its metabolites, sulfapyridine and 5-aminosalicylic acid (5-ASA).[15] Absorbed 5-ASA is then metabolized to N-acetyl-5-ASA, which binds to the PPAR-gamma nuclear hormone receptor, modulating the expression of genes involved in inflammation.[15]

Mechanism of Toxicity

Inhibition of Cyclooxygenase (COX) Enzymes

Some amino-compounds, like Aminophenazone, act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX-1 and COX-2 enzymes.[16] This blocks the conversion of arachidonic acid to prostaglandin H2, reducing the production of prostaglandins that mediate inflammation, pain, and fever.[16] However, this class of drugs can be associated with significant adverse effects, such as agranulocytosis.[16]

Protein Synthesis Inhibition

Aminoglycosides represent a class of antibiotics that exert their effect by binding to the 30S ribosomal subunit of bacteria. This binding causes a misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[17] This results in the production of non-functional or truncated proteins, ultimately leading to bacterial cell death.[17]

Conclusion

The safety and toxicity of a compound named "this compound" cannot be definitively stated without empirical data on that specific molecule. However, by examining related structures and classes, researchers can anticipate potential liabilities. Key areas of concern for amino-containing compounds include metabolic activation leading to genotoxicity, potential for specific organ toxicities, and varied pharmacokinetic profiles. A thorough, substance-specific investigation following established regulatory guidelines is mandatory to characterize the safety profile of any new chemical entity.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Methylenblau – Wikipedia [de.wikipedia.org]

- 3. GABA - Wikipedia [en.wikipedia.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Assessment of the mutagenic and genotoxic activity of cyanobacterial toxin beta-N-methyl-amino-L-alanine in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the genotoxic effects of aminophenazines using two cellular models and three different methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genotoxicity assessment of aromatic amines and amides in genetically engineered V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical safety of intravenous amrinone--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ammonia Toxicity and Associated Protein Oxidation: A Single-Cell Surface Enhanced Raman Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanisms of ammonia and ammonium ion toxicity in animal cells: transport across cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of No-Observed-Adverse-Effect Level Ammonia in White Mice Through CD4 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of amrinone during cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amrinone: pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. What is the mechanism of Aminophenazone? [synapse.patsnap.com]

- 17. m.youtube.com [m.youtube.com]

History of Aminon research and development

An in-depth exploration of the research and development history of a compound or research area named "Aminon" cannot be provided at this time. Extensive searches have not yielded any significant scientific or historical data associated with a specific entity under this name.

It is possible that "this compound" may be a novel or proprietary term not yet widely documented in public research databases. Alternatively, it could be a typographical error of a more established scientific term.

To facilitate a more accurate and detailed response, please verify the spelling or provide additional context. Possible alternative terms that may have been intended include:

-

Amnion: The innermost membrane of the amniotic sac, which is a subject of extensive research in regenerative medicine.

-

Amine: A functional group containing a basic nitrogen atom with a lone pair, which is a fundamental component of many biologically active molecules and pharmaceuticals.

-

Amiodarone: An antiarrhythmic medication used to treat and prevent a number of types of irregular heartbeats.

-

Aminophylline: A bronchodilator used to treat asthma and other lung diseases.

Once the correct term is identified, a comprehensive technical guide can be developed, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

In-depth Technical Guide: Aminon (CAS Number: 34815-94-6)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available information for the chemical compound identified as "Aminon," with CAS number 34815-94-6. Despite a comprehensive search for detailed experimental protocols and associated biological signaling pathways, publicly accessible data is limited. This document outlines the fundamental chemical properties and identifiers.

Chemical and Physical Properties

A summary of the key identifiers and properties for this compound is presented in the table below. This information has been compiled from available chemical databases.

| Property | Value | Source |

| CAS Number | 34815-94-6 | PubChem[1] |

| Molecular Formula | C₂₇H₃₃N₅O₅S | PubChem[1] |

| IUPAC Name | azanium;4-[4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate | PubChem[1] |

| Molecular Weight | 539.6 g/mol | PubChem[1] |

| Synonyms | 4-(4-(Bis(4-(dimethylamino)phenyl)hydroxymethyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl) benzenesulfonic acid ammonium salt | PubChem[1] |

Experimental Data and Biological Activity

Extensive searches for detailed experimental protocols, in vitro or in vivo studies, and elucidated signaling pathways related to this compound (CAS 34815-94-6) did not yield any specific results. The scientific literature readily accessible through public databases does not appear to contain in-depth studies on the biological activity or mechanism of action for this particular compound.

Therefore, this guide cannot provide the requested detailed methodologies for key experiments or diagrams of signaling pathways at this time.

Logical Workflow for Information Retrieval

The process undertaken to gather information for this guide is outlined in the diagram below. This illustrates the systematic approach to searching for the required technical data.

Caption: Information retrieval workflow for this compound.

Conclusion

While the fundamental chemical identity of this compound (CAS 34815-94-6) has been established, there is a notable absence of published research detailing its experimental use or biological effects. For researchers and drug development professionals interested in this compound, primary research would be required to determine its properties and potential applications. No information regarding its role in signaling pathways or established experimental protocols could be located.

References

The Amnion Membrane: A Comprehensive Technical Guide to its Role in Regenerative Medicine

For Researchers, Scientists, and Drug Development Professionals

The human amniotic membrane (AM), the innermost layer of the placenta, has emerged as a versatile and potent biomaterial in the field of regenerative medicine. Historically used as a biological dressing for wounds and burns, its therapeutic potential is now being harnessed for a wide array of applications, driven by a deeper understanding of its unique biological properties. This technical guide provides an in-depth exploration of the amnion membrane's core attributes, mechanisms of action, and its expanding role in tissue regeneration and therapeutic development.

Biological and Structural Properties of the Amnion Membrane

The therapeutic efficacy of the amniotic membrane is rooted in its complex and specialized structure, which consists of a single layer of epithelial cells, a basement membrane, and an avascular stromal matrix.[1][2] This composition endows the AM with a unique combination of biological activities that are central to its regenerative capacity.

Cellular Components

The amniotic membrane is a rich source of two primary types of stem cells with significant therapeutic potential:

-

Amniotic Epithelial Cells (AECs): These cells, originating from the embryonic ectoderm, possess stem cell-like characteristics, including the ability to differentiate into various cell lineages.[3] They are a primary source of the anti-inflammatory and anti-fibrotic cytokines and growth factors secreted by the membrane.

-

Amniotic Mesenchymal Stromal Cells (AMSCs): Found in the stromal layer, these cells are of mesenchymal origin and exhibit multipotent differentiation capabilities, similar to bone marrow-derived mesenchymal stem cells.[4][5] They contribute to the immunomodulatory and regenerative properties of the amniotic membrane.

Extracellular Matrix (ECM) Composition

The stromal layer of the amniotic membrane is a dense network of extracellular matrix proteins that provides structural support and sequesters a variety of bioactive molecules.[2] This intricate scaffold is crucial for promoting cell adhesion, migration, and proliferation in wound healing.

| Component | Location | Function | Quantitative Data (per mg of tissue) | Source |

| Collagens (I, III, IV, V, VII) | Basement membrane and stromal matrix | Provide tensile strength and a scaffold for cell attachment and migration. | Collagen IV: a key component of the basement membrane. | [2][6] |

| Fibronectin | Stromal matrix | Promotes cell adhesion and migration. | 1.84 ± 1.05 x 10³ ng/mg | [6] |

| Laminin | Basement membrane | A major component of the basement membrane, crucial for epithelial cell adhesion. | 1.46 ± 0.91 ng/mg | [6] |

| Hyaluronic Acid (HA) | Stromal matrix | Maintains tissue hydration, facilitates cell motility, and has anti-inflammatory properties. | 1.82 ± 1.71 x 10³ ng/mg | [6] |

| Proteoglycans (e.g., Heparan Sulfate) | Stromal matrix | Regulate growth factor activity and contribute to the structural integrity of the ECM. | 4.54 ± 4.14 ng/mg | [6] |

Growth Factors and Cytokines

The amniotic membrane is a natural reservoir of a wide array of growth factors and cytokines that orchestrate the complex processes of tissue repair and regeneration.[7] These molecules are responsible for the membrane's anti-inflammatory, anti-fibrotic, anti-angiogenic, and pro-epithelialization properties.

| Growth Factor/Cytokine | Key Functions | Concentration Range (ng/g of tissue) | Source |

| Epidermal Growth Factor (EGF) | Stimulates epithelial cell proliferation and migration. | 0.14 - 0.80 | [3][8] |

| Transforming Growth Factor-β1 (TGF-β1) | Modulates inflammation and fibrosis. | Can reach up to 1.2 ng/ml in extracts. | [3][9][10] |

| Fibroblast Growth Factor basic (FGFb) | Promotes angiogenesis and fibroblast proliferation. | 0.48 - 2.89 | [3][8] |

| Hepatocyte Growth Factor (HGF) | Stimulates epithelial and endothelial cell proliferation. | Can reach up to 42 ng/ml in extracts. | [9][10] |

| Interleukin-6 (IL-6) | Pro- and anti-inflammatory roles. | 0.11 - 1.41 | [3][8] |

| Interleukin-8 (IL-8) | Chemoattractant for neutrophils. | 0.32 - 6.18 | [3][8] |

| Interleukin-10 (IL-10) | Potent anti-inflammatory cytokine. | Present | [11] |

| Tissue Inhibitors of Metalloproteinases (TIMPs) | Inhibit matrix metalloproteinases to prevent excessive ECM degradation. | Present | [2] |

Mechanisms of Action in Regenerative Medicine

The therapeutic effects of the amniotic membrane are multi-faceted, arising from the synergistic interplay of its cellular components, ECM, and secreted factors.

Anti-Inflammatory Effects

The amniotic membrane exerts potent anti-inflammatory effects through various mechanisms. It secretes anti-inflammatory cytokines like IL-10 and contains IL-1 receptor antagonists.[11][12] Amnion-derived cells can also suppress the proliferation and activity of inflammatory immune cells, such as T-lymphocytes and macrophages, and promote a shift from a pro-inflammatory M1 macrophage phenotype to an anti-inflammatory M2 phenotype.[6][13]

Anti-Fibrotic and Anti-Scarring Properties

A key advantage of the amniotic membrane in wound healing is its ability to reduce fibrosis and scar formation.[14] This is largely attributed to the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway. The AM contains TGF-β3, an anti-fibrotic isoform, and can suppress the pro-fibrotic activity of TGF-β1 and TGF-β2.[12][15] Furthermore, components of the amniotic stroma can directly inhibit fibroblast proliferation and their differentiation into myofibroblasts, the primary cells responsible for scar tissue deposition.[16]

Promotion of Epithelialization

The amniotic membrane provides an ideal substrate for epithelial cell migration and proliferation.[17] The basement membrane of the AM is structurally similar to that of the conjunctiva and cornea, making it particularly effective in ophthalmic applications.[1] The sustained release of growth factors, most notably Epidermal Growth Factor (EGF), from the membrane actively stimulates the re-epithelialization of wounds.[18]

Key Signaling Pathways

The regenerative effects of the amniotic membrane are mediated by its influence on crucial cellular signaling pathways.

TGF-β Signaling Pathway in Fibrosis

The TGF-β signaling pathway plays a central role in wound healing and fibrosis. While essential for tissue repair, its overactivation can lead to excessive scarring. The amniotic membrane modulates this pathway to promote regenerative healing.

Caption: TGF-β signaling pathway modulation by the amniotic membrane.

EGF Signaling Pathway in Epithelialization

The Epidermal Growth Factor (EGF) signaling pathway is critical for stimulating the proliferation and migration of epithelial cells, a process essential for wound closure. The amniotic membrane is a rich source of EGF, thereby promoting re-epithelialization.

Caption: EGF signaling pathway activation by amniotic membrane-derived EGF.

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for advancing research and development in this field.

Preparation of Amniotic Membrane for Clinical Use

This protocol outlines the general steps for preparing amniotic membrane for therapeutic applications.

Caption: General workflow for the preparation of amniotic membrane.

Detailed Methodology:

-

Placenta Collection: Placentas are obtained from consenting donors undergoing elective cesarean sections. Donors are screened for infectious diseases.

-

Initial Wash: The placenta is washed with sterile saline solution to remove excess blood.

-

Mechanical Separation: The amniotic membrane is carefully separated from the underlying chorion by blunt dissection.

-

Antibiotic Wash: The separated amnion is washed in a solution containing a cocktail of antibiotics to ensure sterility.

-

Cutting and Mounting: The membrane is cut into various sizes and mounted onto nitrocellulose paper with the epithelial side facing up.

-

Preservation: The prepared membrane is then preserved, typically through cryopreservation in a glycerol-containing medium or through dehydration/lyophilization.

-

Quality Control: Sterility testing is performed on the final product.

-

Packaging and Storage: The processed amniotic membrane is packaged under sterile conditions and stored at the appropriate temperature (-80°C for cryopreserved, room temperature for dehydrated).

Isolation of Amniotic Epithelial Cells (AECs)

This protocol describes a common method for isolating AECs for research or cell therapy applications.[19][20][21]

Materials:

-

Freshly collected amniotic membrane

-

Hanks' Balanced Salt Solution (HBSS)

-

0.05% Trypsin-EDTA

-

Fetal Bovine Serum (FBS)

-

Cell culture medium (e.g., DMEM/F12)

-

70 µm cell strainer

-

Centrifuge

Procedure:

-

Wash the amniotic membrane thoroughly with HBSS to remove blood clots.

-

Cut the membrane into small pieces (approximately 2x2 cm).

-

Incubate the pieces in 0.05% Trypsin-EDTA at 37°C for 15-30 minutes with gentle agitation to remove any remaining blood cells and debris (this fraction is typically discarded).

-

Transfer the membrane pieces to a fresh solution of 0.05% Trypsin-EDTA and incubate at 37°C for 30-60 minutes to detach the epithelial cells.

-

Collect the cell suspension and neutralize the trypsin by adding an equal volume of culture medium containing 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

Centrifuge the cell suspension at 300 x g for 5-10 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh culture medium.

-

Cells can be counted and plated for culture or used for downstream applications.

Isolation of Amniotic Mesenchymal Stromal Cells (AMSCs)

This protocol details a method for isolating AMSCs from the stromal layer of the amniotic membrane.[4][5]

Materials:

-

Amniotic membrane after AEC removal (from the protocol above)

-

Collagenase Type II solution (e.g., 1 mg/mL)

-

HBSS

-

FBS

-

Cell culture medium

-

70 µm cell strainer

-

Centrifuge

Procedure:

-

Take the amniotic membrane pieces remaining after the trypsin digestion for AEC isolation.

-

Wash the pieces extensively with HBSS to remove any residual trypsin and AECs.

-

Mince the membrane into very small fragments.

-

Incubate the minced tissue in a Collagenase Type II solution at 37°C for 1-2 hours with continuous agitation to digest the stromal matrix.

-

Neutralize the collagenase by adding culture medium with 10% FBS.

-

Filter the resulting cell suspension through a 70 µm cell strainer.

-

Centrifuge the suspension at 300 x g for 5-10 minutes.

-

Discard the supernatant and resuspend the cell pellet in culture medium.

-

Plate the cells in culture flasks. AMSCs will adhere to the plastic surface. Non-adherent cells can be removed after 24-48 hours by changing the medium.

Applications in Regenerative Medicine

The unique properties of the amniotic membrane have led to its successful application in a variety of clinical settings.

-

Ophthalmology: Used for ocular surface reconstruction, treatment of persistent corneal epithelial defects, and as a substrate for limbal stem cell transplantation.[19][22]

-

Wound Care: Applied as a biological dressing for chronic wounds, diabetic foot ulcers, and burns to promote healing and reduce scarring.[20][23]

-

Orthopedics: Utilized to reduce inflammation and promote tissue repair in tendinopathies, osteoarthritis, and during surgical procedures to prevent adhesions.[24][25]

-

Dermatology: Employed in the treatment of various skin conditions and for aesthetic applications to improve skin regeneration.[26][27]

Future Directions and Conclusion

The amniotic membrane represents a powerful and versatile tool in the armamentarium of regenerative medicine. Its inherent biological properties, coupled with its ready availability and low immunogenicity, make it an attractive therapeutic option. Future research is focused on optimizing preservation techniques to better retain its bioactive components, developing decellularized scaffolds for tissue engineering, and exploring the therapeutic potential of its isolated cellular and acellular derivatives. As our understanding of its complex mechanisms of action continues to grow, the amniotic membrane is poised to play an even more significant role in the development of novel regenerative therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of amniotic mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation of amniotic mesenchymal stem cells. | Semantic Scholar [semanticscholar.org]

- 6. Identification of Extracellular Matrix Components and Biological Factors in Micronized Dehydrated Human Amnion/Chorion Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive quantitative characterization of the human term amnion proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Growth Factor and Interleukin Concentrations in Amniotic Membrane-Conditioned Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Frontiers | Amniotic membrane, a novel bioscaffold in cardiac diseases: from mechanism to applications [frontiersin.org]

- 12. Applications of the amniotic membrane in tissue engineering and regeneration: the hundred-year challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Role of Innate Immune System in the Human Amniotic Membrane and Human Amniotic Fluid in Protection Against Intra-Amniotic Infections and Inflammation [frontiersin.org]

- 14. Epidermal Growth Factor and Epidermal Growth Factor Receptor: The Yin and Yang in the Treatment of Cutaneous Wounds and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Signalling by Transforming Growth Factor Beta Isoforms in Wound Healing and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ophthalmologytimes.com [ophthalmologytimes.com]

- 17. researchgate.net [researchgate.net]

- 18. droracle.ai [droracle.ai]

- 19. Isolation, Cryopreservation and Culture of Human Amnion Epithelial Cells for Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Method and key points for isolation of human amniotic epithelial cells with high yield, viability and purity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. d-nb.info [d-nb.info]

- 22. Frontiers | Transforming Growth Factor-β and Endoglin Signaling Orchestrate Wound Healing [frontiersin.org]

- 23. Dynamics of Transforming Growth Factor Beta Signaling in Wound Healing and Scarring - PMC [pmc.ncbi.nlm.nih.gov]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. The influence of amniotic membrane extracts on cell growth depends on the part of membrane and childbirth mode selected: a proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. DOT Language | Graphviz [graphviz.org]

An In-depth Technical Guide to the Core Principles of Amino Acid-Based Biostimulants in Agriculture

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Amino Acid Biostimulants

In modern agriculture, plant biostimulants represent a class of substances and microorganisms that, when applied to plants or the rhizosphere, stimulate natural processes to enhance nutrient uptake, improve nutrient efficiency, increase tolerance to abiotic stress, and enhance crop quality.[1] Unlike fertilizers, their mode of action is not directly dependent on their nutrient content.[2] Among the various categories of biostimulants, those derived from amino acids and protein hydrolysates are of significant interest.[3][4] These products contain a mixture of free amino acids and small peptides, which are the fundamental building blocks of proteins and play crucial roles in plant metabolism.[3][5]

Products such as Aminon® are liquid biostimulants rich in amino acids, designed to be readily absorbed by plants.[6] This saves the plant the metabolic energy required to synthesize these compounds from inorganic nitrogen, allowing resources to be redirected towards growth and stress response, especially during critical phenological stages like sprouting, flowering, and fruit setting.[6] This guide provides a technical overview of the core principles of amino acid-based biostimulants, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the underlying biological pathways.

Core Principles and Mechanisms of Action

Amino acid biostimulants exert their effects through multiple, often interconnected, mechanisms that influence plant physiology from the cellular to the whole-plant level.

-

Enhanced Nutrient Uptake and Assimilation: Amino acids act as natural chelating agents for micronutrients, forming small, electrically neutral molecules that are more easily absorbed and transported within the plant.[4] This improves the efficiency of nutrient use. Furthermore, certain amino acids, like glutamate, can directly influence root architecture by inhibiting primary root growth and promoting lateral root branching, which increases the root surface area available for nutrient and water uptake.[7] By providing a readily available source of organic nitrogen, these biostimulants also stimulate key metabolic pathways, including nitrogen assimilation.[8]

-

Abiotic Stress Tolerance: A primary function of amino acid biostimulants is to enhance plant resilience to abiotic stresses such as drought, salinity, and extreme temperatures. Under stress conditions, plants naturally accumulate compatible solutes, including specific amino acids like proline, to maintain cellular turgor and protect cellular structures through osmotic adjustment.[9] Exogenous application of amino acids provides these compounds directly, bolstering the plant's natural defense mechanisms.[9] They can also act as signaling molecules that trigger antioxidant defense systems, mitigating the oxidative damage caused by reactive oxygen species (ROS) that are produced under stress.[10]

-

Stimulation of Plant Growth and Development: By supplying essential building blocks for protein synthesis and precursors for growth hormones, amino acids directly support plant metabolism.[5] For example, tryptophan is a precursor to auxin, a key hormone regulating cell division and differentiation, while methionine is a precursor to ethylene, which is involved in fruit ripening.[5][10] This hormonal modulation can lead to improved chlorophyll production, enhanced photosynthesis, stronger root and shoot growth, and ultimately, higher yields.[4][11]

Quantitative Data Summary: Efficacy of Amino Acid Biostimulants

The following tables summarize the quantitative effects of amino acid-based biostimulants on various crops as documented in field and laboratory experiments.

Table 1: Effects on Crop Yield and Growth Parameters

| Crop | Biostimulant Treatment | Parameter Measured | Observed Effect | Citation(s) |

| Winter Wheat | AminoPrim (15% amino acids) at 1.0 L/ha | Grain Yield | +5.4% increase compared to control | [12] |

| AminoHort (20% amino acids) at 1.25 L/ha | Grain Yield | +11% increase compared to control | [12] | |

| Amino acid-based | 1000-grain weight | 46.12 g (vs. control, specific value not provided) | [13] | |

| Amino acid-based | Grain Yield | 8617.71 kg/ha (highest among treatments) | [13] | |

| Durum Wheat | Amino acids + standard N fertilization | Grain Yield | +29.5% increase compared to control | [5] |

| Lettuce | Green Leaves (Algae, amino acids, Ca) at 3 mL/L | Fresh Weight | +23% increase compared to control | [14] |

| Green Leaves at 3 mL/L | Dry Weight | +46% increase compared to control | [14] | |

| Castor Bean | Amer Micro (amino acid-based) at 2 L/ha | Main Raceme Length | 37.7 cm (vs. 35.3 cm for auxin-based biostimulant) | [15] |

| Amer Micro | Capsules on Main Raceme | 63.1 (vs. 55.3 for auxin-based biostimulant) | [15] | |

| General | Meta-analysis of various biostimulants | Crop Yield | +17.9% average yield benefit across all categories | [16] |

Table 2: Effects on Crop Quality and Nutrient Content

| Crop | Biostimulant Treatment | Parameter Measured | Observed Effect | Citation(s) |

| Winter Wheat | AminoPrim and AminoHort | Grain Protein Content | Significant increase | [12] |

| AminoPrim and AminoHort | Ash Content | +5.6% to +7.8% increase | [12] | |

| AminoPrim and AminoHort | Copper (Cu) Content | +31% to +50% increase | [12] | |

| AminoPrim and AminoHort | Sodium (Na) Content | +35% to +43% increase | [12] | |

| AminoPrim and AminoHort | Calcium (Ca) Content | +4.3% to +7.9% increase | [12] | |

| AminoPrim and AminoHort | Molybdenum (Mo) Content | +3.9% to +16% increase | [12] | |

| Lawn Grass | Amino acid-based | Nitrogen (N) Content | Significant increase at the highest dose | [17] |

| Amino acid-based | Phosphorus (P) Content | Significant increase at the highest dose | [17] | |

| Amino acid-based | Magnesium (Mg) Content | Significant increase at the highest dose | [17] | |

| Lettuce | Nutriterra (amino acids, humic substances) | Leaf Nitrate Concentration | Reduction, leading to improved crop quality | [8] |

Experimental Protocols

Evaluating the efficacy of biostimulants requires robust and standardized methodologies. The following sections detail key experimental protocols.

Protocol for Field-Scale Efficacy Trials

This protocol outlines a general methodology for assessing biostimulant performance under field conditions.

-

Experimental Design:

-

Employ a Randomized Complete Block Design (RCBD) with a minimum of four replications.[13]

-

Treatments should include: (1) a negative control (no biostimulant, standard fertilizer practice), (2) the biostimulant treatment at the recommended application rate, and (3) potentially, a positive control (e.g., another commercial standard).

-

Plot size should be adequate for the crop and machinery used, with a minimum length of 62 meters often recommended for grain crops.[18] Buffer zones or border rows should be used to minimize edge effects.

-

-

Treatment Application:

-

Data Collection:

-

Growth Parameters: Measure plant height, number of tillers/spikes per m², and leaf area index at key developmental stages.

-

Yield Components: At harvest, measure total biomass, grain yield ( kg/ha ), 1000-grain weight, and harvest index.

-

Physiological Parameters: Collect leaf samples for analysis of chlorophyll, nutrient content, and stress markers (see protocols below).

-

-

Statistical Analysis:

Protocol for Total Nitrogen Determination (Kjeldahl Method)

This method determines the total nitrogen content in plant tissue, which is used to calculate protein content.[11][19][20]

-

Sample Preparation:

-

Digestion:

-

Add a catalyst tablet (typically containing potassium sulfate and copper sulfate) and 3.5 mL of concentrated sulfuric acid (H₂SO₄) to each tube.[2]

-

Place the tubes in a block digester and heat to 380-410°C.[2][11]

-

Digest for approximately 2 hours until the solution becomes clear. This converts all organic nitrogen into ammonium sulfate ((NH₄)₂SO₄).

-

Allow tubes to cool, then carefully dilute with deionized water.

-

-

Distillation and Titration:

-

Transfer the digestate to a distillation unit.

-

Add a concentrated sodium hydroxide (NaOH) solution to neutralize the acid and convert ammonium (NH₄⁺) to ammonia gas (NH₃).

-

Distill the ammonia into a receiving flask containing a known amount of standard acid (e.g., boric acid with an indicator).

-

Titrate the trapped ammonia with a standard solution of a strong acid (e.g., HCl or H₂SO₄).

-

-

Calculation:

-

The amount of nitrogen in the sample is calculated from the amount of acid consumed during titration. The result is typically expressed as a percentage of the dry matter.

-

Protocol for Abiotic Stress Assessment (Proline Content)

Proline accumulation is a key indicator of osmotic stress. Its concentration can be measured colorimetrically.[21][22][23]

-

Sample Preparation:

-

Reaction:

-

Mix 0.5 mL of the supernatant with 1 mL of ninhydrin reagent (2.5 g ninhydrin in 100 mL of a solution containing glacial acetic acid, water, and orthophosphoric acid).[23]

-

Incubate the mixture in a boiling water bath for 60 minutes. The reaction should be terminated by placing the tubes in an ice bath.[23]

-

The reaction between proline and ninhydrin at a low pH yields a red-colored chromogen.[21]

-

-

Measurement:

-

Extract the chromogen by adding toluene and vortexing.

-

Measure the absorbance of the toluene layer at 520 nm using a spectrophotometer.[21]

-

-

Calculation:

-

Determine the proline concentration from a standard curve prepared using known concentrations of L-proline.

-

Express the final concentration on a fresh weight basis (e.g., μmol proline/g FW).[23]

-

Protocol for Photosynthesis Rate Measurement

The net photosynthetic rate is typically measured by quantifying CO₂ uptake using an Infrared Gas Analyzer (IRGA).[14][24]

-

Instrumentation:

-

Use a portable photosynthesis system equipped with an IRGA and a leaf chamber.

-

-

Measurement Procedure:

-

Allow the instrument to warm up and calibrate according to the manufacturer's instructions.

-

Select a fully expanded, healthy leaf that has been exposed to the treatment conditions.

-

Enclose the leaf in the chamber, ensuring a proper seal.

-

Set environmental conditions within the chamber (light intensity, CO₂, temperature, humidity) to match ambient conditions or standardized parameters.

-

Allow the leaf's gas exchange rate to stabilize.

-

Record the net CO₂ assimilation rate (A), which represents the photosynthetic activity.

-

-

Data Analysis:

-

Take measurements on multiple plants per treatment (e.g., 4-5 replicates).

-

Compare the mean photosynthetic rates between control and biostimulant-treated plants using appropriate statistical tests.

-

Protocol for Root Architecture Analysis

Changes in root morphology can be quantified using image analysis software.[1][25][26]

-

Root Sampling and Preparation:

-

Carefully excavate the entire root system from the soil or growing medium.

-

Gently wash the roots to remove all soil and debris.

-

Store the washed roots in water or an ethanol solution to prevent dehydration.

-

-

Image Acquisition:

-

Spread the roots in a transparent tray with a thin layer of water to avoid overlapping.

-

Scan the roots using a high-resolution flatbed scanner to create a digital image.

-

-

Image Analysis:

-

Analyze the scanned image using specialized software such as WinRHIZO™.[26]

-

The software can automatically measure a wide range of architectural traits, including:

-

Total root length

-

Root surface area

-

Average root diameter

-

Root volume

-

Number of root tips and forks (branching points)

-

-

-

Data Analysis:

-

Compare the measured root parameters between control and treated plants to quantify the biostimulant's effect on root system development.

-

Visualizing Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key workflows and hypothetical signaling pathways involved in the action of amino acid biostimulants.

Caption: A generalized workflow for evaluating biostimulant efficacy in field trials.

Caption: Logical relationships between amino acid application and agronomic benefits.

Caption: A hypothetical signaling cascade triggered by exogenous amino acids.

Conclusion

Amino acid-based biostimulants like this compound represent a sophisticated tool in sustainable agriculture, offering a multi-faceted approach to enhancing crop performance. Their core principles are rooted in fundamental plant physiology, from saving metabolic energy to modulating complex signaling pathways involved in growth and stress response. The quantitative data consistently demonstrate their potential to increase yield and improve crop quality, particularly under suboptimal conditions. For researchers and developers, the application of rigorous experimental protocols is paramount to substantiating efficacy claims and deepening the understanding of their mechanisms. Future research should continue to unravel the specific signaling cascades initiated by different amino acids and optimize application strategies to maximize their benefits in diverse agricultural systems.

References

- 1. An integrated method for quantifying root architecture of field-grown maize - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]

- 3. Methods for determination of proline in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino Acids Biostimulants and Protein Hydrolysates in Agricultural Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. The influence of biostimulants on plant roots - Maxstim [maxstim.com]

- 8. Physiological efficacy of the amino acid-based biostimulants Pepton 85/16, Pepton origin, and Nutriterra in lettuce grown under optimal and reduced synthetic nitrogen fertilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Contribution of Exogenous Proline to Abiotic Stresses Tolerance in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of amino acids as a strategy to minimize abiotic stress in plants - Revista Cultivar [revistacultivar.com]

- 11. Kjeldahl method - Wikipedia [en.wikipedia.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Study the effect of plant growth biostimulants application on quantitative and qualitative characteristics of wheat in a calcareous soil (Case study in Khuzestan) [ejsms.gau.ac.ir]

- 14. How to Analyze Photosynthesis in Plants: Methods and Tools - CID Bio-Science [cid-inc.com]

- 15. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Evaluation the effect of amini acid, fulvic acid and seaweed extract application in normal and drought stress conditions on quantitative and qualitative characteristics of wheat in Behbahan region [escs.birjand.ac.ir]

- 19. extension.missouri.edu [extension.missouri.edu]

- 20. gerhardt.de [gerhardt.de]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. earthsol.ag [earthsol.ag]

- 24. Frontiers | Transcriptional and Physiological Analyses to Assess the Effects of a Novel Biostimulant in Tomato [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Amino Acids in Biological Matrices using HPLC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes.[1] Accurate quantification of amino acids in biological samples such as plasma is essential for various applications, including the diagnosis of metabolic disorders, nutritional status assessment, and biomarker discovery.[1][2] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a powerful analytical technique for amino acid analysis. This method offers high sensitivity and selectivity, enabling the direct analysis of underivatized amino acids, thus avoiding the time-consuming and potentially error-prone derivatization steps required by other methods like HPLC with UV or fluorescence detection.[1][3][4] This application note provides a detailed protocol for the quantification of amino acids in plasma using a robust and sensitive HPLC-MS/MS method.